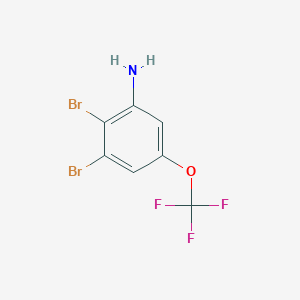
Acide (1-adamantyl(amino))acétique chlorhydrate
Vue d'ensemble
Description
1-Adamantyl(amino)acetic acid hydrochloride is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties.
Applications De Recherche Scientifique
1-Adamantyl(amino)acetic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1-Adamantyl(amino)acetic acid hydrochloride is an organic compound that is used as a versatile building block and intermediate in the synthesis of complex compounds . The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . It has been found to interact with various targets, including liposomes, cyclodextrins, and dendrimers .
Mode of Action
It is known that the adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
It is known that the adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that it may interact with a variety of biochemical pathways, potentially influencing the function of various proteins and enzymes.
Pharmacokinetics
It is known that the adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It is known that the adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that it may have a variety of effects at the molecular and cellular level, potentially influencing the function of various proteins and enzymes.
Action Environment
It is known that the adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that it may be influenced by a variety of environmental factors, potentially affecting its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
1-Adamantyl(amino)acetic acid hydrochloride plays a significant role in biochemical reactions due to its structural stability and reactivity. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it reacts with nitric acid to form 1-Adamantyl nitrate, a useful reagent in organic synthesis . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can enhance the stability and efficacy of the resulting products.
Cellular Effects
1-Adamantyl(amino)acetic acid hydrochloride influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into drug delivery systems can improve the pharmacokinetics and stability of therapeutic agents, thereby enhancing their efficacy . The compound’s effects on cells include increased lipophilicity, which facilitates better membrane penetration and intracellular delivery of drugs.
Molecular Mechanism
At the molecular level, 1-Adamantyl(amino)acetic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s adamantane core provides a stable scaffold that can interact with various molecular targets, leading to changes in gene expression and enzyme activity . These interactions are crucial for its role in drug delivery and biochemical synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Adamantyl(amino)acetic acid hydrochloride can vary over time. The compound is generally stable, but its degradation products can influence long-term cellular functions. Studies have shown that the compound maintains its stability under various conditions, making it suitable for extended use in biochemical experiments . Prolonged exposure may lead to gradual changes in cellular responses, necessitating careful monitoring.
Dosage Effects in Animal Models
The effects of 1-Adamantyl(amino)acetic acid hydrochloride in animal models are dose-dependent. At lower doses, the compound can enhance the efficacy of therapeutic agents without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
1-Adamantyl(amino)acetic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes hydroxylation and other modifications, which can influence its metabolic flux and the levels of metabolites . These metabolic processes are essential for understanding the compound’s pharmacokinetics and its role in biochemical reactions.
Transport and Distribution
Within cells and tissues, 1-Adamantyl(amino)acetic acid hydrochloride is transported and distributed through specific transporters and binding proteins. Its lipophilic nature allows it to penetrate cell membranes easily, facilitating its intracellular localization and accumulation . The compound’s distribution is influenced by its interactions with cellular components, which can affect its overall efficacy and function.
Subcellular Localization
1-Adamantyl(amino)acetic acid hydrochloride exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Adamantyl(amino)acetic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-adamantylacetic acid with amines in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of 1-adamantyl(amino)acetic acid hydrochloride often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Adamantyl(amino)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-adamantyl(amino)acetic acid hydrochloride can yield 1-adamantylacetic acid, while reduction can produce 1-adamantylmethylamine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: Another antiviral drug similar to amantadine but with a different pharmacokinetic profile.
Uniqueness
1-Adamantyl(amino)acetic acid hydrochloride is unique due to its specific structural features and the presence of both adamantyl and aminoacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-(1-adamantyl)-2-aminoacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUMSMIQNBXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid](/img/structure/B1447432.png)





